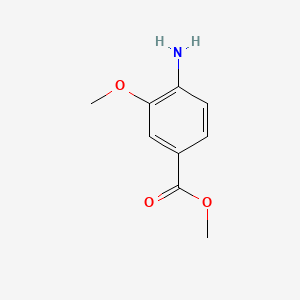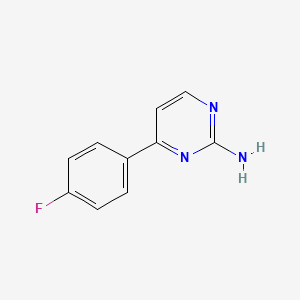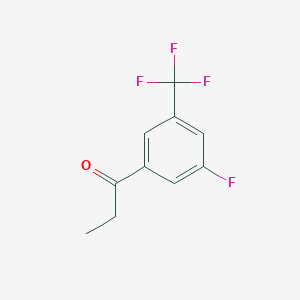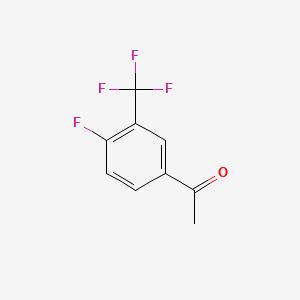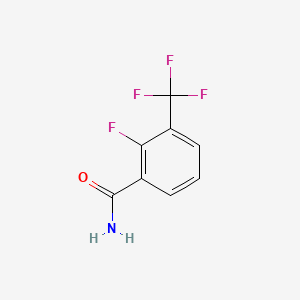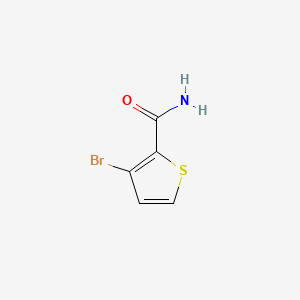
3-(2-Hidroxipropan-2-il)fenol
Descripción general
Descripción
Comprehensive Analysis of 3-(2-Hydroxypropan-2-yl)phenol
3-(2-Hydroxypropan-2-yl)phenol, also known as 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, is a novel quinoline derivative synthesized and characterized by IR, 1H NMR, and mass spectroscopy . The compound's crystal structure was solved by single crystal X-ray diffraction data, and its supramolecular interactions were analyzed . Additionally, the compound forms a helical structure with specific hydrogen bond synthons .
Synthesis Analysis
The compound was synthesized and characterized by condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols .
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxypropan-2-yl)phenol was analyzed using single crystal X-ray diffraction, indicating specific coordination geometries and supramolecular structures .
Chemical Reactions Analysis
The compound was involved in a selective hydroxylation reaction of benzene to phenol using hydrogen peroxide catalyzed by a nickel complex, resulting in a maximum yield of phenol without the formation of quinone or diphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol were characterized by elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and the complexation behavior in different solvents .
These analyses provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol.
Synthesis and crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives
Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents
Supramolecular structures of Co(III) and Cu(II) complexes of a novel alcohol and phenol containing polyamine ligand H2L
Direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands.
Synthesis, spectral characterisation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion, and solvent effect on complexation.
Aplicaciones Científicas De Investigación
Medicina: Agente Antimicrobiano
3-(2-Hidroxipropan-2-il)fenol: tiene aplicaciones potenciales en medicina debido a su similitud estructural con compuestos fenólicos conocidos por sus propiedades antimicrobianas. La investigación sugiere que las estructuras fenólicas pueden interrumpir las paredes celulares microbianas e inhibir la función enzimática, lo que podría convertir a este compuesto en un candidato para el desarrollo de nuevos agentes antimicrobianos .
Agricultura: Formulación de Pesticidas
En agricultura, This compound podría utilizarse en formulaciones de pesticidas. Su naturaleza fenólica puede contribuir a las estrategias de control de plagas, particularmente en la protección de los cultivos contra patógenos fúngicos e insectos que son sensibles a los derivados fenólicos .
Ciencia de Materiales: Síntesis de Polímeros
Este compuesto también es relevante en la ciencia de materiales, donde podría estar involucrado en la síntesis de polímeros. Los fenoles se utilizan a menudo como punto de partida para crear plásticos y resinas de alto rendimiento, que son integrales en diversas aplicaciones industriales .
Ciencia Ambiental: Desarrollo de Biosensores
La ciencia ambiental puede beneficiarse de This compound en el desarrollo de biosensores. Los compuestos fenólicos pueden utilizarse como elementos de biorreconocimiento debido a su reactividad, lo que es útil para detectar contaminantes ambientales .
Industria Alimentaria: Aditivo Antioxidante
La industria alimentaria puede explorar el uso de This compound como aditivo antioxidante. Los compuestos fenólicos son conocidos por prevenir el daño oxidativo en los productos alimenticios, extendiendo la vida útil y preservando la calidad nutricional .
Cosméticos: Ingrediente para el Cuidado de la Piel
En cosméticos, las propiedades antioxidantes y antiinflamatorias potenciales de este compuesto podrían aprovecharse en productos para el cuidado de la piel. Los antioxidantes ayudan a proteger la piel del estrés oxidativo, que es un factor clave en el envejecimiento y el daño de la piel .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCICOZTHWGRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332473 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7765-97-1 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

